molecular formula C6H5BrO B116583 4-Bromophenol CAS No. 106-41-2

4-Bromophenol

Cat. No. B116583
Key on ui cas rn: 106-41-2
M. Wt: 173.01 g/mol
InChI Key: GZFGOTFRPZRKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

4-Bromophenol (865 mg, 5 mmol), Tris(dibenzylideneacetone)dipalladium(0) (229 mg, 0.25 mmol), 2-Dicyclohexylphosphino-2',4',6'-tri-iso-propyl-1,1'-biphenyl (238 mg, 0.50 mmol), Morpholine (0.437 mL, 5.00 mmol) and sodium tert-butoxide (1009 mg, 10.50 mmol) were stirred in toluene (5 mL) overnight at 100 °C. The mixture was allowed to cool to ambient temperature. Ethylacetate was added and the mixture was washed with aqueous NaHCO3 (satd.) and water. The organic phase was separated, dried over MgSO4, filtered and the solvent removed by rotary evaporation. The crude product was added to a silica gel column and was eluted with 0-2 % MeOH in DCM. The collected fraction were combined and the solvent was removed by rotary evaporation. 1H NMR in CDCl3 is consistent with desired product MS (m+1) = 180. HPLC Peak RT = 2.55 minutes is product. Purity = 96%.
Quantity
0.0105 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.005 mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
0.0005 mol
Type
catalyst
Reaction Step Five
Yield
31.25%

Identifiers

CUSTOM
361
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.0105 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.005 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.005 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.005 mol
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Step Five
Name
Quantity
0.0005 mol
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
0.00025 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCN1C2=CC=C(C=C2)O
Measurements
Type Value Analysis
YIELD 31.25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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